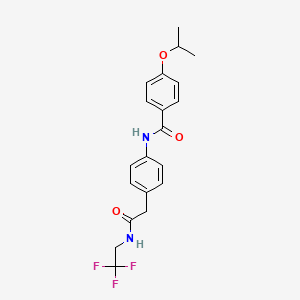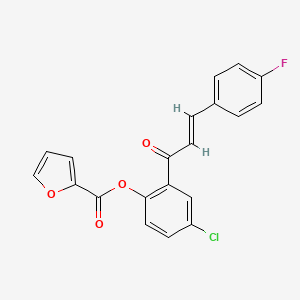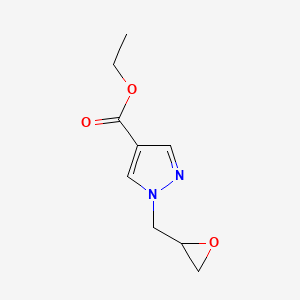
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate” is a nitrogen heterocycle compound . It has a CAS Number of 2166577-70-2 and a molecular weight of 196.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-2-13-9(12)7-3-10-11(4-7)5-8-6-14-8/h3-4,8H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate” is an oil at room temperature . It has a molecular weight of 196.21 .
Aplicaciones Científicas De Investigación
Ionic Liquids and Polymerization
Ionic liquids (ILs) have gained prominence as green solvents due to their unique properties, including high thermal stability, low volatility, and nonflammability. Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate can serve as a building block for ILs based on the imidazolium fragment. These ILs find applications as:
- Monomers for Epoxy Networks : Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate can directly participate in polymerization reactions to design epoxy networks or polymerized ionic liquids .
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives. For instance:
- 3-Vinyl Substituted Indoles : By reacting 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines, one can obtain indoles containing 1,2-amino alcohol fragments at the nitrogen atom .
Other Applications
While the above two areas highlight the compound’s significance, additional research may uncover more applications. Researchers can explore its potential in:
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(oxiran-2-ylmethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-3-10-11(4-7)5-8-6-14-8/h3-4,8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKHINKYEGSLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


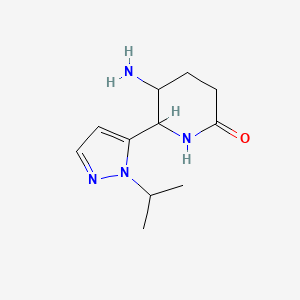
![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)
![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)
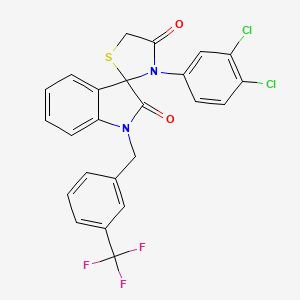
![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)
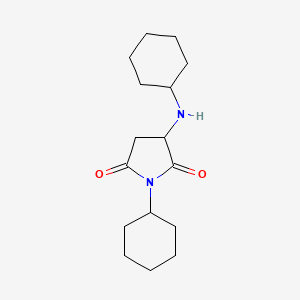
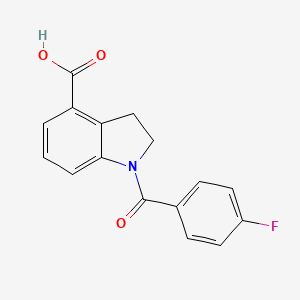
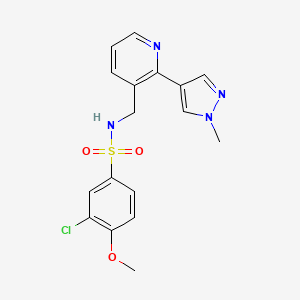
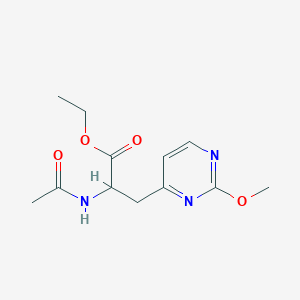
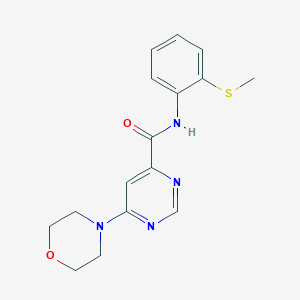
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
